ETHYL N-CBZ-PIPERIDINE-4-CARBOXYLATE
Overview
Description
ETHYL N-CBZ-PIPERIDINE-4-CARBOXYLATE is an organic compound with the molecular formula C16H21NO4. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: ETHYL N-CBZ-PIPERIDINE-4-CARBOXYLATE can be synthesized through several methods. One common synthetic route involves the reaction of piperidine derivatives with benzyl and ethyl groups under specific conditions. For example, the microbial reduction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate can be used to produce the desired compound with high diastereomeric and enantiomeric excess .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic processes and controlled reaction environments is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: ETHYL N-CBZ-PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, bromides, and chlorides. For instance, palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides can lead to the formation of piperidine derivatives .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of alcohols using this compound as a reactant can produce various oxidized derivatives .
Scientific Research Applications
ETHYL N-CBZ-PIPERIDINE-4-CARBOXYLATE has numerous scientific research applications. It is used in the synthesis of orally bioavailable P2Y12 antagonists for the inhibition of platelet aggregation, piperidine derivatives, molecular rods, and oxazolidinone-quinolone hybrids with antibacterial activity . Additionally, it serves as a reactant in the oxidation of alcohols and the synthesis of cyclic prodrugs of RGD peptidomimetics .
Mechanism of Action
The mechanism of action of ETHYL N-CBZ-PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to catalytic sites, interacting with amino acid residues such as tryptophan and phenylalanine . This binding can modulate various biological processes, making it useful in medicinal chemistry and drug development .
Comparison with Similar Compounds
Similar Compounds: ETHYL N-CBZ-PIPERIDINE-4-CARBOXYLATE is similar to other piperidine derivatives, such as ethyl 1-benzyl-3-oxopiperidine-4-carboxylate and ethyl N-Boc-piperidine-4-carboxylate . These compounds share structural similarities and are used in similar applications.
Uniqueness: What sets this compound apart is its specific combination of benzyl and ethyl groups, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industrial processes .
Properties
IUPAC Name |
1-O-benzyl 4-O-ethyl piperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-2-20-15(18)14-8-10-17(11-9-14)16(19)21-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDBOGXZKIODTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571024 | |
Record name | 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160809-38-1 | |
Record name | 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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